molecular formula C16H22N4O3 B578721 Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate CAS No. 1228631-09-1

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate

Cat. No.: B578721
CAS No.: 1228631-09-1
M. Wt: 318.377
InChI Key: YLVJCWALFXJWQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrazolo[1,5-A]pyrimidine derivatives with piperidine-1-carboxylate under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Comparison with Similar Compounds

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties .

Biological Activity

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂N₄O₃
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1228631-09-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrazolo[1,5-A]pyrimidine derivatives with piperidine-1-carboxylate under specific conditions to yield the desired compound .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has shown potential as an enzyme inhibitor and receptor antagonist, which can be crucial in the treatment of various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit beta-lactamases, which are critical in bacterial resistance to antibiotics . This property suggests its potential use in combination therapies for treating resistant bacterial infections.

Receptor Binding

The compound has also been evaluated for its affinity towards various receptors. Preliminary studies suggest that it may act as a histamine H3 receptor antagonist, which could have implications in managing disorders such as obesity and cognitive dysfunctions . The binding affinity and selectivity for these receptors are crucial for developing therapeutic agents targeting histamine-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound could enhance the efficacy of beta-lactam antibiotics against resistant strains by inhibiting beta-lactamase enzymes. This finding highlights its potential as a co-treatment option in antibiotic therapy .
  • Histamine Receptor Studies : In vitro assays have shown that the compound exhibits significant antagonistic activity at the histamine H3 receptor, with a reported pA2 value indicating strong binding affinity. These results suggest its potential role in modulating neurotransmitter systems, particularly in disorders related to histamine signaling .

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular StructureBiological Activity
Tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylateSimilar backbone with different substituentsModerate enzyme inhibition
Tert-butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylateAltered functional groupsEnhanced receptor binding

Properties

IUPAC Name

tert-butyl 4-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)12-10-13-17-7-4-14(21)20(13)18-12/h4,7,10-11,18H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVJCWALFXJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=CC(=O)N3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678347
Record name tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228631-09-1
Record name tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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